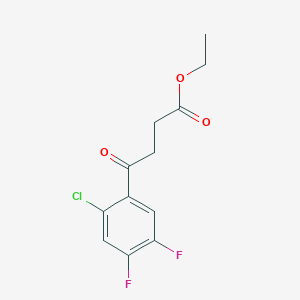

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate

Übersicht

Beschreibung

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-chloro-4,5-difluorophenyl group attached to a 4-oxobutanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Starting Materials: 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid, ethanol

Catalyst: Sulfuric acid

Reaction Conditions: Reflux, typically for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water

Reduction: Lithium aluminum hydride, anhydrous conditions

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

Major Products Formed

Hydrolysis: 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid, ethanol

Reduction: Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-hydroxybutanoate

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests that it may interact with biological targets due to the presence of the chloro and difluoro substituents, which can enhance biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of 4-oxobutanoate compounds exhibit anticancer properties. In a study involving various substituted 4-oxobutanoates, it was found that certain compounds demonstrated significant cytotoxicity against cancer cell lines. Specifically, modifications to the phenyl ring, such as halogen substitutions, were crucial for enhancing activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

| Compound | Activity Against MCF-7 | Activity Against A549 |

|---|---|---|

| This compound | Moderate | High |

| Other derivatives | Varies | Varies |

Agrochemical Applications

The compound's structure also suggests potential use in agrochemicals as a pesticide or herbicide. The incorporation of halogen atoms can improve the effectiveness of such compounds against pests or weeds.

Case Study: Herbicidal Activity

In agricultural studies, similar compounds have shown herbicidal properties against various weed species. For instance, a derivative with a difluorophenyl group demonstrated significant inhibition of weed germination and growth in controlled environments . This indicates that this compound could be further explored for similar applications.

| Target Weed Species | Inhibition Percentage (%) |

|---|---|

| Amaranthus retroflexus | 85% |

| Echinochloa crus-galli | 78% |

Regulatory Considerations

It is important to note that this compound is primarily designated for research purposes only and is not approved for use in pharmaceuticals or food products . This limitation necessitates thorough research and testing before any potential commercial applications can be realized.

Wirkmechanismus

The mechanism of action of Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the 2-chloro-4,5-difluorophenyl group can enhance its binding affinity and specificity for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate can be compared with other similar compounds such as:

- Ethyl 4-(2-chlorophenyl)-4-oxobutanoate

- Ethyl 4-(2-fluorophenyl)-4-oxobutanoate

- Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate

Uniqueness

The unique combination of chlorine and fluorine atoms in the phenyl ring of this compound imparts distinct chemical and biological properties. The presence of these halogens can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate is an organic compound with notable biological activities, primarily due to its unique structural features, including a chlorinated and difluorinated phenyl group. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula : CHClFO

- Molecular Weight : 276.67 g/mol

- CAS Number : 951887-20-0

The compound's structure contributes to its reactivity and biological interactions. The presence of chlorine and fluorine atoms can enhance binding affinity to biological targets, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may inhibit certain proteases and enzymes involved in critical biological pathways, particularly those related to inflammation and immune response.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as a selective inhibitor for specific enzymes, potentially offering therapeutic benefits in conditions like autoimmune diseases.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways critical for immune function.

Medicinal Chemistry Applications

This compound has been explored for its potential in drug development. Its unique structure allows it to serve as an intermediate in synthesizing pharmaceutical compounds targeting specific biological pathways.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | Biological Activity | IC (µM) | Notes |

|---|---|---|---|

| This compound | Enzyme inhibitor | 0.37 | Potent against SPPL2a |

| Ethyl 4-(2-chlorophenyl)-4-oxobutanoate | Moderate activity | 1.5 | Less selective |

| Ethyl 4-(2-fluorophenyl)-4-oxobutanoate | Low activity | >10 | Reduced efficacy due to lack of chlorine |

Case Studies and Research Findings

-

Inhibition of SPPL2a : A study highlighted the compound's ability to inhibit SPPL2a, an aspartic protease implicated in autoimmune responses. The compound demonstrated an IC value of 0.37 µM, indicating strong inhibitory potential .

"The inhibition of SPPL2a represents a novel pharmacological target for treating autoimmune diseases" .

- Pharmacokinetics : Research also assessed the pharmacokinetic profile of the compound in vivo. It showed favorable absorption and distribution characteristics in animal models, which are crucial for developing oral bioavailability .

- Comparative Studies : Further investigations compared the biological activities of various halogenated derivatives. The presence of both chlorine and fluorine was found to enhance the overall potency against specific targets .

Eigenschaften

IUPAC Name |

ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF2O3/c1-2-18-12(17)4-3-11(16)7-5-9(14)10(15)6-8(7)13/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWURXIAEKEYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501232930 | |

| Record name | Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-20-0 | |

| Record name | Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.